![molecular formula C21H43Ge2N3O3 B14318467 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione CAS No. 112343-08-5](/img/structure/B14318467.png)
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione: is a chemical compound with the molecular formula C21H45N3O3Ge2 It is a derivative of triazinane, a six-membered ring containing three nitrogen atoms The compound is characterized by the presence of triethylgermyl groups attached to the propyl chains, which are linked to the triazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazinane derivatives with triethylgermylpropyl reagents. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to several days, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazinane derivatives.
科学的研究の応用
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organogermanium compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research is being conducted to explore the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development and delivery systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular function.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, influencing cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but contains trimethoxysilyl groups instead of triethylgermyl groups.
1,3,5-Tris[3-(triethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: Another similar compound with triethoxysilyl groups.
Uniqueness
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity, making the compound valuable for various applications in research and industry.
特性
CAS番号 |
112343-08-5 |
|---|---|
分子式 |
C21H43Ge2N3O3 |
分子量 |
530.8 g/mol |
IUPAC名 |
1,3-bis(3-triethylgermylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H43Ge2N3O3/c1-7-22(8-2,9-3)15-13-17-25-19(27)24-20(28)26(21(25)29)18-14-16-23(10-4,11-5)12-6/h7-18H2,1-6H3,(H,24,27,28) |
InChIキー |
ASNSEVUYSJBDOG-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)CCCN1C(=O)NC(=O)N(C1=O)CCC[Ge](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


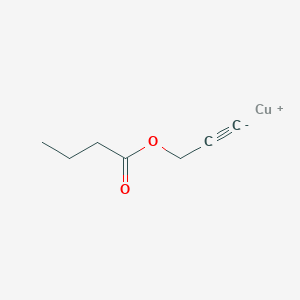
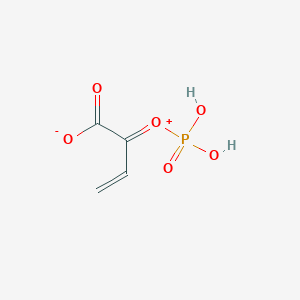
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

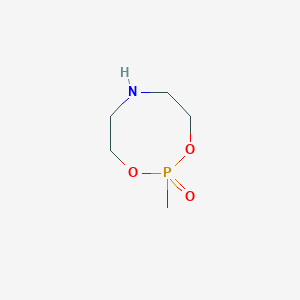

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
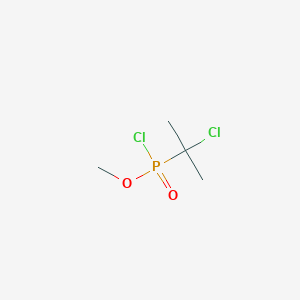
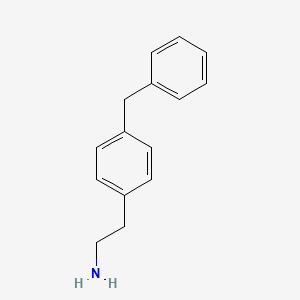
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
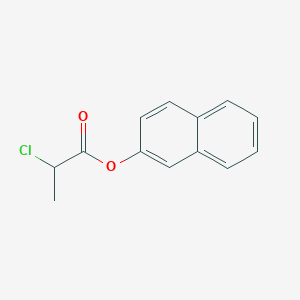
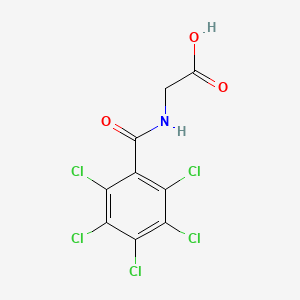
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
acetyl chloride](/img/structure/B14318461.png)
